molecular formula C12H10ClNO2S B1338603 Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate CAS No. 75680-91-0

Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate

Cat. No.: B1338603
CAS No.: 75680-91-0
M. Wt: 267.73 g/mol
InChI Key: RCSJMEGGOPRTDG-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate is a heterocyclic compound that features a thiazole ring substituted with an ethyl ester group and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of ethyl bromoacetate and a base such as sodium ethoxide to yield the desired thiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring or the ester group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as sodium azide or primary amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives or alcohols.

    Substitution: Substituted phenyl thiazole derivatives.

Scientific Research Applications

Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-bromophenyl)-1,3-thiazole-2-carboxylate
  • Ethyl 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylate
  • Ethyl 4-(4-methylphenyl)-1,3-thiazole-2-carboxylate

Uniqueness

Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-2-16-12(15)11-14-10(7-17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSJMEGGOPRTDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503177
Record name Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75680-91-0
Record name Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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